molecular formula C8H12BrNS B15258099 4-[2-(Bromomethyl)butyl]-1,3-thiazole

4-[2-(Bromomethyl)butyl]-1,3-thiazole

Cat. No.: B15258099
M. Wt: 234.16 g/mol
InChI Key: UFUVHRYYGQXDFR-UHFFFAOYSA-N
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Description

4-[2-(Bromomethyl)butyl]-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Bromomethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethyl butyl group. One common method is the bromination of a precursor thiazole compound using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Bromomethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

Scientific Research Applications

4-[2-(Bromomethyl)butyl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Bromomethyl)butyl]-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in protein active sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Chloromethyl)butyl]-1,3-thiazole
  • 4-[2-(Iodomethyl)butyl]-1,3-thiazole
  • 4-[2-(Methylthio)butyl]-1,3-thiazole

Uniqueness

4-[2-(Bromomethyl)butyl]-1,3-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or methylthio analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-[2-(bromomethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-11-6-10-8/h5-7H,2-4H2,1H3

InChI Key

UFUVHRYYGQXDFR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CSC=N1)CBr

Origin of Product

United States

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